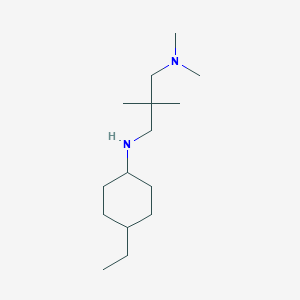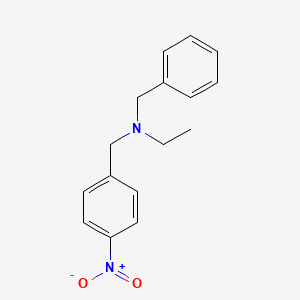![molecular formula C18H22N2OS B5869217 N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a synthetic compound that has been extensively studied for its antioxidant properties. DMTU is a thiourea derivative that has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to protect against oxidative stress in a variety of in vitro and in vivo models. This compound has been used in studies of ischemia-reperfusion injury, neurodegenerative diseases, and cancer. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea acts as an antioxidant by scavenging ROS and protecting against oxidative stress. This compound has been shown to inhibit lipid peroxidation and protect against DNA damage. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to protect against oxidative stress-induced cell death and apoptosis. This compound has also been shown to improve mitochondrial function and reduce inflammation. In animal models, this compound has been shown to protect against ischemia-reperfusion injury and reduce infarct size.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is a relatively stable compound that can be easily synthesized and stored. This compound has been extensively studied for its antioxidant properties and has been shown to be effective in a variety of in vitro and in vivo models. However, this compound does have some limitations. This compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, this compound may have off-target effects that need to be carefully considered in experimental design.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of research is the development of more potent and selective thiourea derivatives with antioxidant properties. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases and inflammatory diseases. Finally, the development of targeted delivery systems for this compound may improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its antioxidant properties. This compound has been shown to protect against oxidative stress and has potential therapeutic applications in a variety of diseases. While this compound has some limitations, it is a promising compound for future research and development.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxyphenethylamine. The resulting product is then treated with hydrogen chloride to obtain this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-4-9-17(14(2)12-13)20-18(22)19-11-10-15-5-7-16(21-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIJLLYGSMNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)



![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)


![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
